4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl-
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Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- is a heterocyclic compound that belongs to the class of imidazo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes both imidazole and naphthyridine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can yield the desired compound through a cycloaddition-ring expansion mechanism .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to achieve scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to intercalate into DNA or RNA can disrupt nucleic acid function, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with a similar fused ring system, known for its biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Another isomer with distinct chemical properties and reactivity, used in various chemical and biological studies.
Imidazo[1,2-a]pyridine: A compound with an imidazo-pyridine core, exhibiting diverse pharmacological activities.
Uniqueness
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- stands out due to its unique combination of imidazole and naphthyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
139339-09-6 |
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Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-ethyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C17H14N4O/c1-2-20-11-19-14-13-9-6-10-18-16(13)21(17(22)15(14)20)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI Key |
IFOBHIRVXLLDIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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